molecular formula C11H8F2N2O B14397505 5-(3,4-Difluorophenyl)furan-2-carboximidamide CAS No. 88649-58-5

5-(3,4-Difluorophenyl)furan-2-carboximidamide

Katalognummer: B14397505
CAS-Nummer: 88649-58-5
Molekulargewicht: 222.19 g/mol
InChI-Schlüssel: VVGLWHXJLBYCJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-Difluorophenyl)furan-2-carboximidamide is a chemical compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring substituted with a 3,4-difluorophenyl group and a carboximidamide group.

Vorbereitungsmethoden

The synthesis of 5-(3,4-Difluorophenyl)furan-2-carboximidamide typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes suitable for large-scale synthesis.

Analyse Chemischer Reaktionen

5-(3,4-Difluorophenyl)furan-2-carboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-(3,4-Difluorophenyl)furan-2-carboximidamide involves its interaction with specific molecular targets. The furan ring and the carboximidamide group play crucial roles in its reactivity. The compound can undergo photochemical reactions involving singlet oxygen and triplet chromophoric dissolved organic matter, leading to the formation of reactive intermediates that can further react with other molecules . These interactions are essential for understanding its environmental and biological effects.

Vergleich Mit ähnlichen Verbindungen

5-(3,4-Difluorophenyl)furan-2-carboximidamide can be compared with other furan carboxamides such as:

The uniqueness of this compound lies in its specific substitution pattern with the 3,4-difluorophenyl group, which imparts distinct chemical and biological properties compared to other furan carboxamides.

Eigenschaften

CAS-Nummer

88649-58-5

Molekularformel

C11H8F2N2O

Molekulargewicht

222.19 g/mol

IUPAC-Name

5-(3,4-difluorophenyl)furan-2-carboximidamide

InChI

InChI=1S/C11H8F2N2O/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H3,14,15)

InChI-Schlüssel

VVGLWHXJLBYCJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=N)N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.